molecular formula C16H18FN3O3 B2699103 N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1235074-66-4

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2699103
CAS RN: 1235074-66-4
M. Wt: 319.336
InChI Key: OUPQGBDUUKELHD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature.

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study described the preparation of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, highlighting the synthesis method which involves a reaction between tryptamine and flurbiprofen using N,N’-Dicyclohexylcarbodiimide as a coupling agent. The compound, having a fragment similar to Brequinar, is analyzed and characterized via various spectral data, indicating its potential in SARS-CoV-2 treatment trials (Manolov, Ivanov, & Bojilov, 2020).

Antimicrobial and Antifungal Properties

  • Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives, including similar compounds, demonstrated significant antibacterial and antifungal activities. These activities are comparable to standard agents like Ampicillin and Flucanazole, highlighting the antimicrobial potential of these compounds (Helal et al., 2013).

Metabolic Studies

  • The metabolism of flufenpyr-ethyl, a compound structurally related to the queried compound, was examined in rats and mice to understand its biotransformation. This study provided insights into the metabolic pathways, including ester cleavage and hydroxylation processes, which could be relevant for similar compounds (Nagahori et al., 2009).

Anticancer Activity

  • A study on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which shares a resemblance in functional groups with the queried compound, showed promising antioxidant and anticancer activities. This suggests the potential of such compounds in developing therapeutic agents against cancer (Tumosienė et al., 2020).

Pharmacokinetic and Pharmacodynamic Profiles

  • The selective androgen receptor modulator S-1, comprising a similar pharmacophore, was investigated for its pharmacokinetics and metabolism in rats, revealing low clearance and moderate distribution. This study provides a foundation for understanding the pharmacokinetic characteristics of related propanamide compounds in preclinical studies (Wu et al., 2006).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-11-3-8-15(21)20(19-11)12(2)16(22)18-9-10-23-14-6-4-13(17)5-7-14/h3-8,12H,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPQGBDUUKELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

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